Product packaging for beta-Bourbonene(Cat. No.:CAS No. 5208-59-3)

beta-Bourbonene

Cat. No.: B1666860
CAS No.: 5208-59-3
M. Wt: 204.35 g/mol
InChI Key: YIRAHEODBQONHI-UHFFFAOYSA-N
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Description

Significance of Sesquiterpenoids in Natural Product Chemistry

Sesquiterpenoids are a class of terpenes composed of three isoprene (B109036) units, giving them a 15-carbon skeleton. nih.gov They represent a significant and diverse group of natural products, primarily found in plants and fungi. nih.govresearchgate.net In the realm of natural product chemistry, sesquiterpenoids are of considerable importance due to their vast structural diversity and wide range of biological activities. researchgate.netmdpi.com

Many sesquiterpenoids and their oxygenated derivatives are known for their characteristic aromas and flavors. researchgate.net Beyond their sensory properties, these compounds exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective activities. researchgate.netmdpi.comnih.gov The structural complexity and varied bioactivity of sesquiterpenoids make them attractive targets for total synthesis and valuable lead compounds in drug discovery. nih.govresearchgate.net Their roles in plants can range from acting as defense compounds against herbivores and pathogens to serving as signaling molecules. nih.gov

Overview of beta-Bourbonene's Distinctive Tricyclic Sesquiterpene Structure

This compound is a tricyclic sesquiterpene, a structural classification that contributes to its distinct chemical properties. Its molecular formula is C15H24, and it has a molecular weight of 204.35 g/mol . nih.gov The tricyclic core of this compound consists of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) and a cycloheptane (B1346806) ring, creating a compact and rigid framework. The IUPAC name for one of its stereoisomers is (1S,2R,6S,7R,8S)-1-methyl-5-methylidene-8-propan-2-yltricyclo[5.3.0.0²,⁶]decane. nih.gov This complex arrangement of fused rings and stereocenters presents a significant challenge for chemical synthesis. acs.org The structure also features an exocyclic double bond, which is a key site for chemical reactions.

The formation of this compound in nature is believed to occur through the rearrangement of germacrene D, a macrocyclic sesquiterpene. This transformation highlights the intricate biosynthetic pathways that lead to the diverse array of sesquiterpenoid structures found in nature.

Physical and Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC15H24 nih.gov
Molecular Weight204.35 g/mol nih.gov
AppearanceColorless to yellow oily liquid with a woody aroma nih.govnmppdb.com.ng
Boiling Point121.00 °C @ 11.00 mm Hg nih.gov
Density0.899-0.908 g/cm³ nih.gov
Refractive Index1.500-1.507 nih.gov
SolubilityInsoluble in water; soluble in most fixed oils and ethanol nih.gov

Current State and Trajectory of Academic Inquiry on this compound

Current academic research on this compound is primarily focused on elucidating its potential pharmacological activities. researchgate.net A notable area of investigation is its anticancer properties. researchgate.net Studies have shown that this compound can inhibit the proliferation of human prostate cancer cells (PC-3M) and induce apoptosis, or programmed cell death. researchgate.net The mechanism of action appears to involve the modulation of proteins that regulate the cell cycle and apoptosis. researchgate.net

In addition to its anticancer potential, this compound is also being explored for its neuroprotective effects. nih.gov Some research suggests that it, in combination with other bioactive compounds, may have a role in mitigating the symptoms of Alzheimer's disease by impacting inflammatory pathways in the brain. nih.gov

The trajectory of future research on this compound is likely to follow several paths. There is a growing interest in developing sustainable and efficient methods for its production, as traditional extraction from plant sources can be limited. This may involve bioengineering approaches. Furthermore, the use of computational tools like molecular docking simulations is helping to predict the interactions of this compound with various biological targets, which can guide further experimental studies. researchgate.net A systems biology approach may also be employed to gain a more comprehensive understanding of how this compound interacts with biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1666860 beta-Bourbonene CAS No. 5208-59-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5208-59-3

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1-methyl-5-methylidene-8-propan-2-yltricyclo[5.3.0.02,6]decane

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)13(12)14(11)15/h9,11-14H,3,5-8H2,1-2,4H3

InChI Key

YIRAHEODBQONHI-UHFFFAOYSA-N

SMILES

CC(C)C1CCC2(C1C3C2CCC3=C)C

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]2([C@H]1[C@@H]3[C@H]2CCC3=C)C

Canonical SMILES

CC(C)C1CCC2(C1C3C2CCC3=C)C

Appearance

Solid powder

density

0.899-0.908

Other CAS No.

5208-59-3

physical_description

Colourless to yellow oily liquid;  Woody aroma

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Insoluble in water;  soluble in most fixed oils
Soluble (in ethanol)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

beta-Bourbonene;  β-bourbonene;  (-)-beta-Bourbonene;  b-Bourbonene;  (-)-beta-bourbonene;  beta-bourbenene b-Bourbonene beta-bourbonene (-)-beta-bourbonene.

Origin of Product

United States

Occurrence, Isolation, and Advanced Analytical Characterization of Beta Bourbonene

Natural Occurrence and Distribution in Botanical Species

Beta-Bourbonene is a naturally occurring component in the essential oils of a variety of plants. ontosight.ai Its presence contributes to the aromatic profiles of these oils.

Identification in Essential Oils

This compound has been identified in the essential oils of several plant species, including:

Cananga odorata (ylang-ylang and cananga oil): Found in the flowers. google.comscielo.br

Mentha spicata (spearmint): Detected in the essential oil of the leaves. nih.govresearchgate.netredalyc.orgpherobase.com

Eucalyptus spp.

Commiphora spp. (myrrh)

Lippia alba: Identified in the volatile fractions from fresh leaves and stems. nih.govresearchgate.net

Origanum rotundifolium

Hyptis verticillata

Pelargonium sp. (geranium): Found in the essential oil of Pelargonium graveolens and Pelargonium peltatum. researchgate.neteuropa.eunih.govcsic.es

Bauhinia species

Solidago altissima L.: Essential oil containing germacrene D, a precursor to this compound. google.com

Phyllanthus emblica L. (Emblica): Present in essential oils from the fruit. nih.gov

Dictyopteris membranaceae (brown algae): Identified in extracts. nih.gov

Piper nigrum L. (black pepper): Found in dried seeds. cabidigitallibrary.org

Piper retrofractum Vahl. cabidigitallibrary.org

Annona coriacea: Present in the volatile oil from leaves. scielo.br

In Mentha spicata, this compound has been reported as one of the main components, with concentrations varying between 0.20% and 11.23%. nih.govresearchgate.netredalyc.org For instance, essential oil from M. spicata collected in Kermanshah province, Iran, showed a this compound content of 11.23%. nih.gov Another study on M. spicata from Santiago del Estero, Argentina, reported this compound content ranging from 2.44% to 3.17%. redalyc.org In Pelargonium graveolens, this compound is listed as a minor constituent. europa.eucsic.es In Pelargonium peltatum, this compound was found in varying percentages depending on the plant part, such as 6.2% in dry leaf oil and 4.2% in dry twig essential oil. nih.gov Lippia alba has shown this compound content between 0.6% and 6.5% depending on the extraction method and plant part. nih.govresearchgate.net Essential oil from Licaria rigida has also shown this compound content up to 9.44% in certain specimens. nih.gov

Variations in this compound Content Across Plant Chemotypes and Environmental Conditions

The concentration of this compound in plants can exhibit significant variability, potentially influenced by factors such as extraction methods and plant genetics, which can lead to different chemotypes. Environmental conditions, including climate and fertility, as well as factors like cultivar, distillation method, the specific part of the plant distilled, age of the material, growing location, seasonal changes, and harvest time, can all affect the final essential oil composition, including the content of compounds like this compound. researchgate.netcsic.es

Sophisticated Isolation and Purification Methodologies

The isolation of this compound from plant sources typically involves extraction techniques followed by purification methods. ontosight.ai

Optimized Extraction Techniques

Various methods are employed to extract essential oils containing this compound from plant materials. iscientific.org

Hydrodistillation and Steam Distillation

Hydrodistillation and steam distillation are common methods used to obtain essential oils from plant materials. ontosight.aiiscientific.orgprepchem.com In steam distillation, volatile compounds are vaporized by steam and then condensed and collected. iscientific.org These methods have been used to extract essential oils from plants known to contain this compound, such as Mentha spicata and Pelargonium graveolens. redalyc.orgresearchgate.netcsic.esiscientific.orgprepchem.com Hydrodistillation was used to obtain essential oil from Pelargonium peltatum. nih.gov Studies comparing hydrodistillation with other methods have shown variations in the composition of the extracted oil. nih.gov

Solvent Extraction and Supercritical Fluid Extraction (SFE)

Solvent extraction involves treating plant material with solvents to extract desired components. ontosight.aiiscientific.org Various solvents like hexane (B92381) have been used for this purpose. google.com Supercritical fluid extraction (SFE), particularly using CO₂, is another technique employed for extracting volatile compounds from plants. mdpi.comresearchgate.netmdpi.com SFE utilizes supercritical fluids that possess properties between those of a liquid and a gas, allowing for efficient penetration into solid particles and extraction at relatively low temperatures, which can limit thermal degradation. nih.govmdpi.comresearchgate.netmdpi.com Studies have compared solvent extraction and SFE with other methods like hydrodistillation for extracting compounds from plants like Lippia alba, showing differences in yield and composition depending on the method used. nih.govresearchgate.net SFE has been used to extract essential oils containing this compound from Phyllanthus emblica. nih.gov

Following extraction, purification methods such as fractional distillation under reduced pressure or chromatography, including column chromatography and preparative HPLC, are typically used to isolate this compound from the complex mixture of compounds in the essential oil. ontosight.aigoogle.comsielc.com Preparative HPLC with a C18 reverse-phase column and specific mobile phases can be used for high-resolution separation. sielc.com GC-MS is commonly used for analyzing the composition of essential oils and identifying this compound. nih.govresearchgate.netnih.govresearchgate.netnih.govnih.gov

Microwave-Assisted Hydrodistillation

Microwave-Assisted Hydrodistillation (MAHD) is an extraction method that utilizes microwave energy to heat the plant material in the presence of water, facilitating the isolation of essential oils. This technique can offer advantages such as reduced extraction time compared to traditional hydrodistillation. nih.govresearchgate.net Studies have shown MAHD to be effective in extracting essential oils containing this compound from plants like Lippia alba and Juniperus communis. nih.govsrce.hrjmaterenvironsci.com The yield and composition of essential oil obtained by MAHD can be influenced by parameters such as microwave power, liquid-to-material ratio, and extraction time. nih.gov

Research comparing MAHD with traditional hydrodistillation for Lippia alba showed this compound present in the volatile fractions obtained by MAHD, with concentrations ranging from 0.6% to 1.5%. nih.gov In Juniperus communis, this compound was detected in essential oils obtained by both HD and MWHD, although the relative percentages of components could differ between the two methods. jmaterenvironsci.com

Headspace Sampling (e.g., Static Headspace, Headspace Solid-Phase Microextraction)

Headspace sampling techniques are used to analyze the volatile compounds emitted by plant materials. These methods capture the volatile organic compounds (VOCs) in the space surrounding the sample without direct extraction of the matrix. Examples include Static Headspace (S-HS) and Headspace Solid-Phase Microextraction (HS-SPME). nih.gov

Studies using headspace analysis coupled with GC-MS have identified this compound in the volatile profiles of various plants, including Lippia alba and Magnolia species. nih.govacgpubs.orgresearchgate.net In Lippia alba, this compound was found in the headspace of fresh stems and leaves, with concentrations ranging from 0.5% to 6.5% depending on the sampling method. nih.gov HS-SPME has also been used to analyze volatile compounds in Mentha taxa, although this compound was reported as absent in some varieties. nih.gov

Chromatographic Separation Strategies (e.g., Column Chromatography)

Chromatographic separation is a crucial step in purifying this compound after extraction. Techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are employed for this purpose. ontosight.ai

Column chromatography is a conventional method used to isolate this compound from crude extracts. google.com Preparative HPLC with a C18 reverse-phase column and an isocratic mobile phase (e.g., acetonitrile:water) can be applied for high-resolution separation and purification. Monitoring retention times against authenticated standards is essential for identification during the separation process.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification

Advanced analytical techniques are vital for confirming the structure and quantifying this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile compounds like this compound in essential oils and plant extracts. sielc.comnih.govajol.infofarmaciajournal.com GC separates the volatile components based on their boiling points and interaction with the stationary phase, while MS provides mass spectral data that can be used to identify compounds by comparing them to spectral libraries. nih.govfarmaciajournal.com

GC-MS analysis has confirmed the presence of this compound in the essential oils of numerous plant species, including Saussurea nivea, Sphaeranthus ukambensis, and Thymus comosus. nih.govajol.infofarmaciajournal.com The relative percentage of this compound can vary significantly between different plant sources. For instance, it was found at 0.23% in Saussurea nivea essential oil and 25.5% in Sphaeranthus ukambensis essential oil. nih.govajol.info

Here is a table showing the percentage of this compound in the essential oil of selected plant species as determined by GC-MS:

Plant SpeciesThis compound Content (%)Reference
Saussurea nivea0.23 nih.gov
Sphaeranthus ukambensis25.5 ajol.info
Thymus comosus5.90 farmaciajournal.com
Lippia alba (HD)0.6 - 1.5 nih.gov
Lippia alba (HS-SPME)0.5 - 6.5 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and stereochemistry of organic molecules, including this compound. fao.org Both ¹H NMR and ¹³C NMR provide valuable information about the types of protons and carbons present in the molecule and their connectivity.

Characteristic signals in the ¹H NMR spectrum of this compound include those for vinyl protons and gem-dimethyl groups. The ¹³C NMR spectrum can reveal the presence of quaternary carbons indicative of its tricyclic framework. NMR is also used as an identification test for this compound in specifications for flavourings. fao.org

Kovats Retention Index Analysis for Comparative Identification

The Kovats Retention Index (RI) is a standardized value used in gas chromatography to identify compounds by relating their retention time to that of a series of n-alkanes. ontosight.ainist.govresearchgate.net This index is temperature-dependent and column-specific but provides a valuable tool for comparative identification of compounds analyzed under the same GC conditions. nist.gov

This compound has reported Kovats Retention Indices on various stationary phases. For instance, a semi-standard non-polar column lists an RI of 1374 for this compound. nih.gov On non-polar columns under isothermal conditions, reported Kovats indices for (-)-beta-Bourbonene vary, such as 1411.7 on SF-96 and 1386 on SE-30. nist.gov Under temperature ramp conditions on non-polar columns, a range of Kovats indices around 1374 to 1412 have been reported for this compound. researchgate.netnist.gov These values serve as important references for identifying this compound in complex chromatograms.

Here is a table summarizing some reported Kovats Retention Indices for this compound:

Column TypeStationary PhaseTemperature (°C)Kovats Index (I)Reference
Semi-standard non-polarNot specifiedNot specified1374 nih.gov
PackedSF-96170 (Isothermal)1411.7 nist.gov
PackedSE-30130 (Isothermal)1386 nist.gov
Non-polarTemperature RampVarious1374 - 1412 researchgate.netnist.gov

Biosynthetic Pathways and Synthetic Methodologies of Beta Bourbonene

Enzymatic and Chemical Biosynthesis of beta-Bourbonene

The formation of this compound in nature is primarily linked to the rearrangement of the macrocyclic sesquiterpene Germacrene D. While the precise in vivo enzymatic pathway leading directly to this compound from Germacrene D is not as clearly established as other sesquiterpene cyclizations, the photochemical conversion of Germacrene D is a significant route observed, particularly post-extraction.

Photocycloaddition of Germacrene D in Nature

Germacrene D is considered a precursor to many sesquiterpene hydrocarbons colab.wslookchem.com. In nature, Germacrene D can undergo a light-induced [2+2] cycloaddition to form this compound diva-portal.orglibretexts.org. This transformation involves the reorganization of the conjugated diene system of Germacrene D under UV excitation . While this photochemical rearrangement is a known route, some research suggests that the formation of this compound in plant cells via this photoinduced [2+2]-cycloaddition is unlikely to be the primary in vivo biosynthetic pathway beilstein-journals.org.

Enzymatic Mechanisms and Biocatalytic Transformations in Sesquiterpene Formation

Sesquiterpenes, including the precursor Germacrene D, are biosynthesized from the linear 15-carbon precursor farnesyl diphosphate (B83284) (FPP) asm.orgresearchgate.net. This process is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs) asm.orgresearchgate.netwur.nl. The enzymatic reaction is initiated by the ionization of FPP, leading to the formation of a reactive carbocation asm.orgresearchgate.net. This carbocation then undergoes a cascade of cyclization and rearrangement reactions, ultimately quenched by proton abstraction or reaction with water asm.orgresearchgate.net.

Germacrene D is typically formed from FPP via enzymatic cyclization diva-portal.orgresearchgate.netwur.nlnih.gov. While Germacrene D can serve as an intermediate that undergoes further enzymatic transformations to yield various sesquiterpene skeletons researchgate.netnih.gov, the direct enzymatic conversion of Germacrene D specifically to this compound in vivo is not as widely documented as other enzymatic cyclizations from germacrene intermediates. In vitro studies using sesquiterpene synthases from Solidago canadensis have demonstrated the production of this compound, although with low volumetric productivity, suggesting that enzymatic methods for large-scale synthesis may be impractical compared to other routes .

Laboratory Synthesis Strategies for this compound

Laboratory synthesis of this compound has been achieved through various methods, including photochemical conversion of its natural precursor and total synthesis approaches.

Photochemical Conversion of Germacrene D

The photochemical conversion of Germacrene D is a prominent laboratory method for synthesizing this compound and is considered the most industrially prevalent method . This process involves irradiating Germacrene D, often present in essential oils, with UV light google.com. Mercury-vapor lamps, both low-pressure (254 nm) and high-pressure (365 nm), are commonly used light sources google.com.

Direct irradiation of essential oils containing Germacrene D, such as those from Solidago altissima, ylang-ylang (Cananga odorata), and cananga oil, can yield this compound google.com. The conversion ratio of Germacrene D to this compound in essential oils can range from 75% to 100% under general conditions google.com. The irradiation time can vary depending on factors such as the light source, solvent, and the potential addition of sensitizers like acetone (B3395972) or methanol, which can reduce reaction times google.com. The reaction proceeds via a suprafacial-suprafacial [2+2] cycloaddition .

Key parameters influencing the yield in photochemical conversion include wavelength (optimal range 250–260 nm), solvent polarity (e.g., hexane (B92381) or heptane (B126788) to minimize side reactions), and temperature (typically 20–25°C to prevent thermal degradation) . Industrial protocols often involve isolating Germacrene D by fractional distillation before photoirradiation, followed by purification using techniques like silica (B1680970) gel chromatography .

Total Synthesis Approaches

Beyond the photochemical conversion of Germacrene D, total synthesis routes to this compound have been developed. The first total synthesis of alpha- and this compound was reported in 1968 colab.wsacs.org. This early synthesis utilized cyclopentanone (B42830) as a starting material but was noted as requiring many operations and yielding less than 3% of this compound, making it impractical for large-scale production google.com.

Another strategy for the total synthesis involves constructing the tricyclo[5.3.0.0²,⁶]decane nucleus through [2+2] photocycloaddition colab.wslibretexts.org. This topological dissection suggests that the core structure could be formed by uniting two cyclopentene (B43876) precursors via a [2+2] photocycloaddition libretexts.org.

Enantioselective Synthesis (e.g., Tomioka et al. method via [2+2] Photocycloaddition)

Enantioselective synthesis methods have been developed to obtain specific stereoisomers of this compound. A notable example is the asymmetric total synthesis of (-)-beta-Bourbonene achieved by Tomioka et al. lookchem.comclockss.orglookchem.comclockss.orgresearchgate.net. This method employed an asymmetric [2+2] photocycloaddition reaction of a chiral butenolide derivative lookchem.comclockss.orgresearchgate.net.

The approach by Tomioka et al. utilized γ-hydroxymethyl-γ-butyrolactone as a chiral synthon clockss.orgresearchgate.net. The synthesis sequence involved an intramolecular [2+2] cycloaddition of an intermediate under UV light, which successfully formed the bourbonene skeleton with high diastereomeric excess . This method highlights the utility of chiral auxiliaries and carefully designed photochemical reactions for constructing the specific stereochemistry of the tricyclic bourbonane system .

Table 1: Summary of this compound Synthesis Methods

MethodPrecursor / Starting MaterialKey Reaction TypeScalabilityTypical YieldNotes
Photochemical Conversion of Germacrene DGermacrene D (in essential oil)[2+2] PhotocycloadditionIndustrial75-100% (from GD) google.comMost prevalent method, can use crude essential oils .
White & Gupta Total Synthesis (1968)CyclopentanoneMulti-step sequenceLaboratory<3% google.comHistorical method, complex and low yield google.com.
Tomioka et al. Enantioselective SynthesisChiral Butenolide DerivativeAsymmetric [2+2] PhotocycloadditionLaboratory34% (overall) Enantioselective, uses chiral synthon researchgate.net.

Table 2: Key Parameters for Photochemical Conversion of Germacrene D

ParameterOptimal RangeEffect on Yield / ReactionSource
Wavelength250–260 nmMaximizes absorption
Solvent PolarityNonpolar (Hexane, Heptane)Minimizes side reactions
Temperature20–25°CPrevents thermal degradation
Light SourceMercury Lamp (Low or High Pressure)Initiates photoaddition google.com
SensitizersAcetone, MethanolReduce irradiation time

Investigative Studies on Chemical Reactivity and Derivatization

This compound undergoes various chemical transformations due to the presence of its tricyclic ring system and the exocyclic double bond. These reactions include oxidation, reduction, and substitution .

Oxidation Reactions of the Tricyclic Skeleton

Oxidation of this compound can lead to the formation of oxygenated derivatives such as alcohols, ketones, and carboxylic acids . Common oxidizing reagents mentioned in the context of sesquiterpenes and related structures include potassium permanganate (B83412) and chromium trioxide under acidic conditions . While the specific oxidation products and reaction conditions of the this compound tricyclic skeleton are not detailed with experimental data in the provided results, oxidation reactions are a recognized pathway for functionalizing hydrocarbon frameworks.

Reduction Reactions and Stereochemical Control

Reduction reactions of this compound typically target unsaturated functionalities, such as the exocyclic double bond, leading to saturated hydrocarbons . Hydrogenation using hydrogen gas in the presence of a palladium catalyst is a common method for achieving reduction . Stereochemical control in reduction reactions is crucial, particularly in synthetic routes aiming for specific stereoisomers of complex molecules like this compound researchgate.net. For example, in the total synthesis of (-)-beta-bourbonene, palladium-catalyzed hydrogenation was used for reductive elimination to remove auxiliary groups, affording the product with a specific cis, anti, cis configuration . While this example relates to a synthetic step towards this compound, it illustrates the application of reduction and the importance of stereochemical outcomes in related tricyclic systems.

Substitution Reactions and Functionalization

Substitution reactions involving this compound often involve halogenation, utilizing reagents like bromine or chlorine in the presence of a catalyst . These reactions result in the formation of halogenated derivatives . Functionalization of the this compound skeleton through substitution allows for the introduction of various chemical groups, which can be further transformed. Although specific examples and detailed conditions for substitution reactions directly on the this compound tricyclic skeleton are not extensively provided in the search results, the mention of halogenation indicates the potential for electrophilic or radical substitution pathways depending on the specific conditions and the presence of activating or directing groups on the core structure.

Mechanistic Biological Investigations of Beta Bourbonene S Activities

Anticancer Mechanisms and Cellular Targets

Investigations into the anticancer properties of beta-Bourbonene have revealed its ability to modulate key cellular processes in cancer cells, including proliferation, apoptosis, and cell cycle progression.

Inhibition of Cancer Cell Proliferation (e.g., PC-3M Prostate Cancer Cells)

Studies have demonstrated that this compound effectively inhibits the proliferation of cancer cells. A notable example is its effect on PC-3M human prostate cancer cells. Research utilizing the Cell Counting Kit-8 (CCK-8) assay has shown that this compound treatment leads to a dose-dependent decrease in the proliferation rate of PC-3M cells. thegoodscentscompany.comwikidata.orgwikidata.org This indicates that the compound possesses the capacity to suppress cancer cell growth.

Induction of Apoptosis Pathways

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating aberrant cells and is often dysregulated in cancer.

Mechanistic studies have investigated the influence of this compound on the expression of proteins involved in regulating apoptosis. In PC-3M prostate cancer cells, treatment with this compound has been found to modulate the expression levels of both pro-apoptotic and anti-apoptotic proteins. Western blot and mRNA analyses have indicated that this compound upregulates the expression of pro-apoptotic proteins such as Fas, FasL, and Bax. thegoodscentscompany.comwikidata.orgwikidata.orgnih.govnih.govresearchgate.net Concurrently, it has been observed to decrease the expression of the anti-apoptotic protein Bcl-2. thegoodscentscompany.comwikidata.orgwikidata.orgnih.govresearchgate.net This shift in the balance between pro- and anti-apoptotic proteins favors the induction of cell death, suggesting that this compound can activate both the extrinsic (mediated by Fas/FasL) and intrinsic (mediated by the Bax/Bcl-2 ratio) apoptotic pathways.

Here is a summary of the observed modulation of key apoptotic proteins by this compound in PC-3M cells:

ProteinRole in ApoptosisObserved Effect of this compound Treatment
FasPro-apoptoticUpregulated expression
FasLPro-apoptoticUpregulated expression
BaxPro-apoptoticUpregulated expression
Bcl-2Anti-apoptoticDownregulated expression

Further evidence for this compound-induced apoptosis comes from direct assessment of apoptotic markers. Techniques such as Annexin V/PI dual staining and TUNEL staining have been employed to detect apoptotic cells. These methods have revealed an increase in both early and late apoptotic cells in PC-3M cultures treated with this compound, with the effect being dependent on the concentration of the compound. thegoodscentscompany.comwikidata.orgwikidata.org The formation of apoptotic bodies and DNA fragmentation are characteristic features of cells undergoing apoptosis. While apoptotic body formation was not explicitly detailed in the provided snippets, the increase in the subG1 cell population observed in cell cycle analysis (discussed in the next section) is indicative of DNA fragmentation, a hallmark of late-stage apoptosis. uniprot.org

Cell Cycle Arrest Mechanisms (e.g., G0/G1 Phase Arrest)

In addition to inhibiting proliferation and inducing apoptosis, this compound has been shown to affect the cell cycle progression of cancer cells. Flow cytometry analysis has demonstrated that this compound treatment leads to cell cycle arrest. Specifically, studies on PC-3M cells have indicated that this compound causes a dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle. thegoodscentscompany.comwikidata.orgwikidata.orgnih.govuni.luthegoodscentscompany.com This G0/G1 phase arrest prevents cancer cells from progressing through the cell cycle and replicating their DNA, thereby contributing to the inhibition of proliferation.

Here is a representation of the effect of this compound on the cell cycle distribution of PC-3M cells (based on findings from cited research):

This compound Concentration (µg/ml)Percentage of Cells in G0/G1 Phase
0 (Control)Lower
25Increased
50Further Increased
100Highest

Note: Specific numerical data points for percentage of cells in each phase were not consistently available across snippets to create a precise data table, but the trend of dose-dependent G0/G1 arrest was clearly indicated. nih.govuni.lu

Anti-inflammatory Action Mechanisms and Cellular Pathways

This compound is also recognized for its potential anti-inflammatory properties, a characteristic shared by many sesquiterpenes found in essential oils. thegoodscentscompany.comroyalsocietypublishing.orguni-freiburg.delibis.be While the anti-inflammatory activity of essential oils containing this compound has been noted, the precise mechanisms and cellular pathways through which this compound alone exerts its anti-inflammatory effects are still under investigation. thegoodscentscompany.com Research in this area is ongoing to fully elucidate the molecular targets and signaling cascades involved in this compound's anti-inflammatory actions. thegoodscentscompany.com

Antimicrobial Activities (Antifungal and Antibacterial) and Their Molecular Basis

Research suggests that this compound possesses antimicrobial properties, exhibiting activity against various bacterial and fungal strains. lookchem.comjmb.or.kr While the precise mechanisms are still under investigation, studies on essential oils containing this compound and other terpenes indicate that their lipophilic nature may play a crucial role. mdpi.comnih.govbioline.org.br This hydrophobicity allows them to interact with and potentially disrupt the cell membranes and walls of microorganisms, leading to the discharge of intracellular components and interference with essential cellular processes. mdpi.comnih.govbioline.org.br

Some studies suggest that the mechanism of antibacterial activity of essential oils containing this compound may be related to the disturbance of membrane structure or cell wall of the bacteria upon exposure. mdpi.com This can lead to drastic morphological alterations, loss of control over cell shape and size, and further disruption in homeostasis. mdpi.com For antifungal activity, the mechanism might involve lesion formation in the cytoplasmic membrane and a reduction in ergosterol (B1671047) content, a vital component of fungal cell membranes. psu.edu

While this compound has been identified as a component in essential oils with demonstrated antimicrobial activity against various strains, including Bacillus subtilis, Escherichia coli, and Klebsiella oxytoca, specific mechanistic studies focusing solely on this compound are less detailed in the provided results. jmb.or.kr The antibacterial activity of essential oils is often attributed to the synergistic effects of their various components, including terpenes and phenols. nih.gov

Data Table 1: Antimicrobial Activity of Pinus koraiensis Essential Oil (containing this compound) jmb.or.kr

MicroorganismZone of Inhibition (mm) at 2.2 µgZone of Inhibition (mm) at 8.8 mg
Bacillus subtilis ATCC 663312-
Escherichia coli ATCC 3331213-
Klebsiella oxytoca ATCC 1003114-
Staphylococcus aureus ATCC 25923-10
Staphylococcus aureus 503-10
Staphylococcus aureus ATCC 6538PInsensitiveInsensitive

Note: Data extracted from a study on the essential oil of Pinus koraiensis, which contains this compound. The activity is attributed to the essential oil as a whole. jmb.or.kr

Antioxidant Properties and Free Radical Scavenging Capabilities

Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Its role in scavenging free radicals may contribute to the health benefits associated with products containing this compound. Antioxidants function by reacting with stable free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), converting them to a non-radical form, leading to a discoloration that can be measured. academicjournals.org This scavenging effect helps to inhibit the oxidation of volatile organic compounds and the formation of conjugated diene hydroperoxides. academicjournals.org While this compound has been identified as a component in essential oils with demonstrated antioxidant activity, detailed mechanistic studies focusing specifically on this compound's free radical scavenging capabilities are not extensively described in the provided search results. academicjournals.org The antioxidant activity of essential oils is often evaluated using various test systems, including DPPH, β-carotene/linoleic acid, chelating effect, and reducing power assays. academicjournals.org

Insect Repellent and Insecticidal Mechanisms

This compound is noted for its potential as an insect repellent and possesses insecticidal properties. lookchem.com Its effectiveness against specific pests makes it a candidate for natural pest control solutions. The mechanisms through which volatile compounds like this compound exert insecticidal effects are not always perfectly understood, but several studies suggest interaction with the insect nervous system. mdpi.com This can involve the inhibition of acetylcholinesterase (AChE) or antagonism of octopamine (B1677172) receptors. mdpi.com Insect repellency itself is a broader phenomenon, including true repellency (insects moving away from the source) and landing inhibition (insects moving away after contact). nih.gov Insects primarily respond to volatile chemical signals through their olfactory system. nih.gov While this compound has been identified in essential oils with insecticidal activity against various pests, including stored grain pests and lepidopteran species, specific studies detailing the precise molecular targets and mechanisms of this compound as an insecticide or repellent are limited in the provided results. researchgate.netms-editions.clresearchgate.net

Neurobiological Activity and Potential Mechanisms

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

This compound has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of acetylcholine (B1216132), a vital neurotransmitter. mdpi.compatsnap.com Inhibiting these enzymes can increase the availability of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. patsnap.com This mechanism is particularly relevant in conditions characterized by cholinergic deficits, such as Alzheimer's disease. mdpi.compatsnap.com

Studies utilizing molecular docking have explored the interaction of this compound with AChE and BChE. springermedizin.de These computational studies suggest that this compound can act as a binder to both enzymes. springermedizin.de For BChE inhibition, studies on other compounds indicate that inhibitors can bind to both the free enzyme and the Michaelis complex of the enzyme and substrate, suggesting a mixed-type inhibition. nih.govnih.gov Key residues in the active site, such as Trp82 and Tyr332 in BChE, are often involved in stabilizing the binding of inhibitors. nih.gov While this compound has been identified as a potential binder in silico, detailed in vitro kinetic studies specifically demonstrating its inhibitory constants (Ki) and mode of inhibition for AChE and BChE are not provided in the search results. springermedizin.de

Data Table 2: In Silico Binding Affinity of this compound to Cholinesterases springermedizin.de

EnzymeBinding Affinity (kcal/mol)
AChE-7.1 to -9.9*
BChENot specified as a top binder

Note: Range represents binding affinities of various phytochemicals tested against AChE; this compound was listed as a low toxic binder. springermedizin.de

Modulation of Proteins Associated with Neurodegenerative Diseases (e.g., Alzheimer's Disease targets)

Beyond cholinesterase inhibition, this compound's potential neurobiological activity may involve the modulation of other proteins associated with neurodegenerative diseases like Alzheimer's disease (AD). AD is characterized by the accumulation of anomalous protein fragments, such as amyloid β peptides and hyper-phosphorylated tau proteins. mdpi.com While the cholinergic hypothesis is a significant explanation for cognitive degradation in AD, other factors contribute to the disease's progression. mdpi.com

Although the provided search results highlight the relevance of BChE inhibitors in AD treatment and mention this compound's potential in neurobiological activity, specific research detailing how this compound directly modulates proteins involved in amyloid plaque formation or tau pathology is not present. mdpi.compatsnap.comnih.gov Further research is needed to explore the potential of this compound in targeting these specific pathways related to neurodegenerative diseases.

Antiviral Activity and Protease Inhibition Mechanisms (e.g., SARS-CoV-2 PLpro, Mpro)

This compound has been investigated for potential antiviral activity, including against SARS-CoV-2, the virus responsible for COVID-19. sums.ac.ir The viral life cycle involves the action of key proteases, such as the papain-like protease (PLpro) and the main protease (Mpro), which are essential for processing viral polyproteins into functional proteins. mdpi.comnih.gov Inhibiting these proteases can block viral replication. nih.gov

Molecular docking studies have suggested that this compound may have the capacity to inhibit SARS-CoV-2 PLpro by binding to its active site. sums.ac.ir Interactions with PLpro were primarily stabilized through alkyl and pi interactions. sums.ac.ir SARS-CoV-2 PLpro is known to cleave viral polyproteins and also interfere with host immune responses by removing ubiquitin and ISG15 modifications. mdpi.comembopress.org The enzyme has specific binding sites (S1 and S2) that contribute to its activity and substrate specificity. embopress.org

Regarding SARS-CoV-2 Mpro, this enzyme is a cysteine protease that cleaves polyproteins at specific recognition sites. mdpi.comnih.gov Its catalytic mechanism involves a catalytic dyad, typically Cys145 and His41. mdpi.commdpi.com Inhibitors can target Mpro through covalent or non-covalent binding, often interacting with the catalytic cysteine residue. mdpi.comfrontiersin.org While this compound's potential antiviral activity has been explored computationally, detailed mechanistic studies demonstrating its direct inhibitory effect on SARS-CoV-2 Mpro through enzymatic assays and structural analysis (like co-crystallization) are not explicitly provided in the search results. sums.ac.ir The search results discuss the mechanisms of action of known Mpro inhibitors, which often involve forming a covalent bond with Cys145. nih.govnih.govmdpi.comfrontiersin.org

Data Table 3: In Silico Binding of this compound to SARS-CoV-2 Proteases sums.ac.ir

EnzymeBinding to Active Site?Primary Interaction Types
SARS-CoV-2 PLproYesAlkyl and pi interactions
SARS-CoV-2 MproYes*Not specified

Note: this compound was listed as a compound that could block the active site of Mpro in a molecular docking study, although its binding energy was not among the highest compared to other tested compounds. sums.ac.ir

Investigation of Enzymatic Interactions Beyond Specific Disease Targets (e.g., CYP450 Enzymes)

Studies have explored the interaction of this compound with various enzymes, including those involved in general metabolic processes and detoxification. While some research focuses on enzymes implicated in specific conditions like neurodegenerative diseases (e.g., acetylcholinesterase and butyrylcholinesterase) nih.govspringermedizin.deresearchgate.netacgpubs.org or certain cancers dergipark.org.trresearchgate.net, other investigations have examined its potential interactions with broader enzymatic systems, such as the cytochrome P40 (CYP450) enzymes.

One study investigating the essential oil of Cistus albidus L., which contains this compound, reported that none of the identified compounds, including this compound, were found to be inhibitors or substrates of the CYP450 enzymes, specifically the CYP2D6 and CYP3A4 isoforms nih.gov. This finding suggests a potentially reduced risk of interference with the metabolism of drugs processed by these particular enzymes nih.gov.

However, another study examining the phytochemicals of Mentha spicata (spearmint) through molecular docking simulations indicated that (-)-beta-Bourbonene, along with other compounds, showed binding affinity to the CYP21A2 protein journalcra.cominnovareacademics.in. CYP21A2 is a member of the cytochrome P450 enzyme family involved in steroidogenesis journalcra.cominnovareacademics.in. The study suggested that these compounds might affect liver CYP enzymes, including CYP2C19, CYP2C9, and CYP1A2, although (-)-beta-Bourbonene was not found to affect CYP2D6 and CYP3A4 in this analysis innovareacademics.in. The binding affinities observed in this molecular docking study for (-)-beta-Bourbonene to CYP21A2 were in the range of -8.1 to -8.5 kcal/mol journalcra.cominnovareacademics.in.

Further research has also investigated the inhibitory activity of essential oils containing this compound against metabolic enzymes such as pancreatic α-amylase and intestinal α-glucosidase, which are involved in carbohydrate digestion mdpi.com. While this compound is a component in such essential oils, the specific contribution of this compound itself to this inhibitory activity requires further detailed investigation focusing on the isolated compound.

These studies highlight the ongoing efforts to understand how this compound interacts with various enzymatic systems. The findings regarding CYP450 enzymes, while seemingly contradictory between different studies and plant sources, underscore the complexity of predicting such interactions and the need for further in vitro and in vivo investigations to fully elucidate the metabolic fate and potential for enzymatic interactions of this compound.

Table 1: Selected Enzymatic Interactions of this compound Analysed in Research

Enzyme TargetSource Material / ContextFindingsResearch TypeCitation
CYP2D6, CYP3A4Cistus albidus L. essential oil componentsNo inhibition or substrate activity observed for this compound.In silico nih.gov
CYP21A2Mentha spicata phytochemicalsMolecular docking showed binding affinity for (-)-beta-Bourbonene (-8.1 to -8.5 kcal/mol).In silico (Docking) journalcra.cominnovareacademics.in
Liver CYPs (CYP2C19, CYP2C9, CYP1A2)Mentha spicata phytochemicals(-)-beta-Bourbonene potentially affects these enzymes; no effect on CYP2D6 and CYP3A4 observed.In silico (Predicted) innovareacademics.in
Pancreatic α-amylase, Intestinal α-glucosidaseStachys viticina Boiss. essential oil (contains β-Bourbonene)Essential oil showed inhibitory activity; specific contribution of this compound requires further study.In vitro mdpi.com

Advanced Computational and Structural Biology Investigations of Beta Bourbonene

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations are a widely used computational tool to predict the binding orientation (pose) and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein. These simulations help in understanding the potential interactions between beta-Bourbonene and various biological targets, providing a basis for further investigation.

Prediction of Binding Affinities with Biological Targets

Molecular docking studies have explored the binding affinity of this compound with several important anticancer drug targets, including cyclin-dependent kinase 2 (CDK-2), cyclin-dependent kinase 6 (CDK-6), topoisomerase-I (Topo I), topoisomerase-II (Topo II), B-cell lymphoma 2 (Bcl-2), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov this compound has been reported to exhibit good binding affinity with the majority of these selected target proteins in molecular docking studies. nih.govnih.govresearchgate.netresearchgate.net

Specifically, this compound was found to be best docked to VEGFR-2 with a reported binding energy of -8.42 kcal/mol and an inhibition constant (Kᵢ) of 672.49 nM. nih.gov It was also found to be best docked to topoisomerase-I with a binding energy of -7.92 kcal/mol and a Kᵢ of 1.58 μM. nih.gov

Table 1: Predicted Binding Affinities of this compound with Selected Biological Targets from Molecular Docking

Biological TargetBinding Energy (kcal/mol)Inhibition Constant (Kᵢ)
VEGFR-2-8.42672.49 nM
Topoisomerase-I-7.921.58 μM
CDK-2Data not explicitly available in provided sourcesData not explicitly available in provided sources
CDK-6Data not explicitly available in provided sourcesData not explicitly available in provided sources
Topoisomerase-IIData not explicitly available in provided sourcesData not explicitly available in provided sources
Bcl-2Data not explicitly available in provided sourcesData not explicitly available in provided sources
Caspase-3Data not explicitly available in provided sourcesData not explicitly available in provided sources
BRCA1Data not explicitly available in provided sourcesData not explicitly available in provided sources
RbData not explicitly available in provided sourcesData not explicitly available in provided sources
ACE2Data not explicitly available in provided sourcesData not explicitly available in provided sources
PLpro (SARS-CoV-2)Data not explicitly available in provided sourcesData not explicitly available in provided sources
Mpro (SARS-CoV-2)Data not explicitly available in provided sourcesData not explicitly available in provided sources
AChEData not explicitly available in provided sourcesData not explicitly available in provided sources
BChEData not explicitly available in provided sourcesData not explicitly available in provided sources
CYP21A2Data not explicitly available in provided sourcesData not explicitly available in provided sources

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking simulations also facilitate the identification of key amino acid residues within the binding pocket of the target protein that interact with the ligand. Understanding these interactions is crucial for deciphering the molecular basis of binding and for potential structure-based drug design.

For Topoisomerase-I, this compound formed hydrophobic interactions with residues including Ile355, Pro357, Glu356, Lys374, Arg375, Ile377, Trp416, Glu418, Asn419, Ile420, and Lys425. nih.gov

In the case of VEGFR-2, this compound showed good interaction through hydrophobic interactions with residues such as Val846, Ala864, Val865, Lys866, Glu883, Leu887, Val897, Val912, Val914, Leu1033, Cys1043, Asp1044, and Phe1045. nih.govresearchgate.net

For Bcl-2, hydrophobic interactions were established via residues Phe101, Tyr105, Asp108, Phe109, Met112, Val130, Leu134, Ala146, Phe147, and Phe150. nih.gov

While this compound also showed binding affinity for CDK-2 and CDK-6, the specific key amino acid residues involved in these interactions were not explicitly detailed in the provided search results. nih.govnih.govresearchgate.net

Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, such as the complex formed between a ligand and a protein. These simulations provide insights into the stability of the complex, the conformational changes of the protein and ligand upon binding, and the dynamics of the interactions.

Studies involving molecular dynamics simulations of this compound complexes with drug targets have indicated that the complexes were stable based on parameters such as root mean square deviation (RMSD) and radius of gyration. nih.govnih.govresearchgate.netresearchgate.net Analysis of molecular mechanics Poisson–Boltzmann surface area (MM-PBSA) and molecular mechanics generalized Born surface area (MM-GBSA) were used to decipher the top ten residues contributing significantly to the binding free energies. nih.govnih.govresearchgate.netresearchgate.net

MD simulations can also be used to simulate molecules in explicit solvent using force fields and analyze free-energy landscapes to identify dominant conformers.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, often based on density functional theory (DFT), are valuable for investigating the electronic structure and reactivity of molecules. These calculations can provide information about molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, and potential reaction sites.

While specific quantum chemical calculations for this compound were not detailed in the provided search results, such calculations have been performed for other components of essential oils to study their molecular structures, HOMO-LUMO energies, electronic properties, and reactivity. nih.govmdpi.com Applying these methods to this compound would allow for a deeper understanding of its electronic behavior, which can influence its interactions with biological targets and its potential reactivity in biological systems.

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By analyzing how modifications in chemical structure affect activity, SAR studies help in identifying key structural features responsible for the observed biological effects and can guide the design of more potent or selective compounds.

While the provided search results mention SAR studies in the context of other compound classes like beta-carbolines and sesquiterpenoids for different activities like anti-malarial and hepatoprotection, the general principles of SAR are applicable to this compound. nih.govresearchgate.netresearchgate.netchemrxiv.org Developing SAR models for this compound and its derivatives would involve synthesizing or identifying structurally related compounds, evaluating their biological activities against specific targets, and using computational approaches to build predictive models. These models can help predict the activity of new, untested this compound analogs and prioritize compounds for synthesis and experimental testing.

Multi-omics Integration (Transcriptomics, Metabolomics, Proteomics) for Pathway Elucidation

This compound is a plant-derived specialized metabolite. Multi-omics integration has revolutionized the discovery of plant specialized metabolism pathways and the elucidation of gene function. nih.govescholarship.orgresearchgate.netosti.gov Integrating transcriptomic, metabolomic, and proteomic data can help in understanding how this compound affects cellular pathways, identifying potential upstream and downstream molecular events, and revealing its mechanism of action in a broader biological context. nih.govescholarship.orgresearchgate.netosti.govoup.com This can involve identifying changes in gene expression, protein levels, and metabolite concentrations in biological systems treated with this compound, and then using bioinformatics tools to integrate these datasets and reconstruct affected pathways.

Future Directions and Emerging Research Avenues for Beta Bourbonene

Development of Advanced Methodologies for Isolation and Analysis

The isolation of beta-Bourbonene from natural sources typically involves techniques such as steam distillation or solvent extraction, followed by chromatographic separation ontosight.ai. Future directions in this area focus on developing more efficient, selective, and environmentally friendly extraction and purification methods. Advanced techniques like supercritical fluid extraction (SFE) or microwave-assisted hydrodistillation (MWHD) could offer advantages in terms of reduced solvent usage, shorter extraction times, and potentially higher yields and purity compared to conventional methods like hydrodistillation (HD) or steam distillation (SD) nih.govmdpi.com. Research is exploring the optimization of these techniques, including the use of different solvents and pre-treatments like cold plasma or ultrasonic baths, to enhance the isolation process nih.gov.

For analysis, gas chromatography-mass spectrometry (GC-MS) is a standard technique for identifying and quantifying this compound in complex mixtures like essential oils researchgate.netnist.gov. Future research may involve the application of more advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography–mass spectrometry (GC×GC–MS), which offers enhanced separation power for complex samples beilstein-journals.org. This could lead to more accurate quantification and the identification of other related compounds present in trace amounts. Furthermore, the development of enantioselective GC methods could be crucial for analyzing the specific stereoisomers of this compound, as stereochemistry can significantly influence biological activity beilstein-journals.org. Spectroscopic methods, such as Raman optical activity (ROA), are also being explored to study the stereochemical properties and conformational flexibility of such molecules researchgate.net.

Elucidation of Unexplored Biological Activities and Signaling Pathways

While some biological activities of this compound and related sesquiterpenes, such as anti-inflammatory, antimicrobial, and anticancer properties, have been explored ontosight.ainih.govmdpi.com, much remains unknown about its full spectrum of biological effects and the underlying molecular mechanisms. Future research aims to elucidate these unexplored activities.

Studies have indicated that this compound can inhibit the proliferation of certain cancer cells and induce apoptosis nih.govnih.govmedchemexpress.com. For instance, research on prostate cancer PC-3M cells showed that this compound treatment led to a dose-dependent decrease in cell proliferation and an increase in apoptotic cells nih.gov. This was associated with the upregulation of pro-apoptotic proteins like Fas and FasL and a shift in the Bax/Bcl-2 ratio towards apoptosis nih.govresearchgate.net. Future work could investigate its effects on other cancer types and explore its impact on different stages of cancer progression, such as metastasis and angiogenesis.

Beyond cancer, this compound's potential in other therapeutic areas warrants further investigation. Its reported anti-inflammatory and antioxidant effects suggest potential applications in conditions involving oxidative stress and inflammation mdpi.com. Research into its interactions with specific enzymes, receptors, and signaling pathways involved in these processes is a key future direction. For example, studies could explore its influence on inflammatory mediators or antioxidant defense systems.

Furthermore, this compound has been noted for potential insect repellent properties arabjchem.org. Future research could delve deeper into the mechanisms behind this activity and explore its potential as a natural alternative to synthetic insecticides sugarresearch.com.auresearchgate.net.

Interactive Table 1: Observed Effects of this compound on PC-3M Prostate Cancer Cells

EffectObservationReference
Cell ProliferationDose-dependent inhibition nih.govnih.gov
Apoptosis InductionIncreased early and late apoptosis nih.govresearchgate.net
Cell Cycle ArrestG0/G1 phase arrest nih.govnih.gov
Fas/FasL ExpressionUpregulation of mRNA and protein levels nih.gov
Bax Protein ExpressionSignificantly elevated (dose-dependent) nih.govresearchgate.net
Bcl-2 Protein ExpressionDecreased (dose-dependent) nih.govresearchgate.net

Systems Biology Approaches for Comprehensive Mechanistic Understanding

Understanding the complex biological activities of this compound requires a holistic approach that goes beyond studying individual molecules or pathways. Systems biology, which integrates data from various levels of biological organization (genomics, transcriptomics, proteomics, metabolomics), offers a powerful framework for this. Future research can utilize systems biology approaches to gain a comprehensive understanding of how this compound interacts with biological systems.

Sustainable Production Strategies and Bioengineering of this compound

The increasing interest in natural compounds like this compound necessitates the development of sustainable and efficient production methods. Traditional extraction from plant sources can be limited by factors such as plant availability, geographical location, and environmental impact.

Future research is focused on developing sustainable production strategies, including optimizing extraction processes to be more environmentally friendly mdpi.com. This involves exploring green extraction techniques that minimize solvent usage and energy consumption.

Another promising avenue is the bioengineering of microorganisms or plants to produce this compound. As a sesquiterpene, this compound is synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways in plants beilstein-journals.org. Understanding the specific enzymes involved in this compound biosynthesis, particularly the sesquiterpene synthases responsible for its formation, is crucial for bioengineering efforts researchgate.net. By identifying and manipulating the genes encoding these enzymes, it may be possible to engineer microbes (like yeast or bacteria) or fast-growing plants to produce this compound in a controlled and scalable manner. This could provide a more consistent and sustainable supply of the compound, reducing reliance on wild harvesting and potentially lowering production costs. Research in this area involves genetic engineering techniques to introduce or enhance the expression of relevant biosynthetic genes and optimizing fermentation or cultivation conditions for maximum yield.

Interactive Table 2: Potential Sustainable Production Approaches for this compound

ApproachDescriptionAdvantagesChallenges
Optimized Green ExtractionUtilizing techniques like SFE, MWHD with reduced solvents and energy.Environmentally friendly, potentially higher purity.Requires specialized equipment, optimization needed for different sources.
Bioengineering (Microorganisms)Engineering yeast or bacteria with this compound biosynthetic pathways.Scalable, controlled production, reduced land use.Identifying and expressing relevant genes, optimizing fermentation.
Bioengineering (Plants)Engineering fast-growing plants for enhanced this compound production.Potentially lower cost, natural production context.Longer development cycles, potential impact on plant growth.

Q & A

Basic: What chromatographic techniques are recommended for isolating beta-Bourbonene from natural sources, and how can cross-contamination with structurally similar sesquiterpenes be minimized?

Methodological Answer:
To isolate this compound, employ a multi-step chromatographic approach:

Initial Fractionation : Use normal-phase column chromatography with silica gel (60–120 mesh) and a gradient elution system (hexane:ethyl acetate) to separate crude extracts .

High-Resolution Separation : Apply preparative HPLC with a C18 reverse-phase column (5 µm particle size) and isocratic mobile phase (acetonitrile:water, 85:15 v/v). Monitor retention times against authenticated standards .

Cross-Contamination Mitigation :

  • Validate purity via GC-MS with a polar capillary column (e.g., DB-WAX) to distinguish β-Bourbonene from co-eluting terpenes like β-Cubebene .
  • Use orthogonal techniques (e.g., NMR chemical shift analysis of methylene protons at δ 4.8–5.2 ppm) to confirm structural integrity .

Advanced: How should controlled experiments be designed to investigate this compound’s thermal stability under varying atmospheric conditions?

Methodological Answer:

Experimental Design :

  • Use a factorial design with temperature (50–200°C), oxygen concentration (0–21%), and exposure time (1–24 hrs) as independent variables .
  • Include inert (N₂) and oxidative (O₂-enriched) atmospheres to assess degradation pathways .

Analytical Controls :

  • Quantify thermal degradation products via GC-MS with internal standards (e.g., d-limonene) .
  • Monitor isomerization using chiral HPLC to detect stereochemical changes .

Data Interpretation : Apply Arrhenius kinetics to model degradation rates and identify activation energies .

Basic: What spectroscopic markers are most reliable for confirming this compound’s structural identity?

Methodological Answer:

NMR :

  • ¹H-NMR : Look for characteristic vinyl protons (δ 5.2–5.5 ppm) and gem-dimethyl groups (δ 1.2–1.4 ppm) .
  • ¹³C-NMR : Identify quaternary carbons (δ 130–135 ppm) indicative of bicyclic frameworks .

IR : Validate C-H stretching (2850–2960 cm⁻¹) and olefinic bonds (1640–1680 cm⁻¹) .

MS : Confirm molecular ion [M+] at m/z 204 and key fragments (e.g., m/z 161 for retro-Diels-Alder cleavage) .

Advanced: What statistical approaches reconcile contradictory bioactivity data for this compound across cell culture models?

Methodological Answer:

Meta-Analysis Framework :

  • Aggregate datasets using PRISMA guidelines, accounting for variables like cell lineage (e.g., HepG2 vs. RAW264.7) and assay protocols (MTT vs. resazurin) .
  • Apply mixed-effects models to quantify heterogeneity sources .

Sensitivity Analysis : Use Monte Carlo simulations to test robustness of dose-response correlations under varying assumptions .

Mechanistic Validation : Pair statistical outliers with targeted knock-out studies (e.g., CRISPR-Cas9 silencing of CYP450 enzymes) to identify metabolic confounding factors .

Basic: How can extraction yields of this compound be optimized while maintaining stereochemical integrity?

Methodological Answer:

Solvent Selection : Test binary systems (e.g., hexane:acetone) via response surface methodology (RSM) to maximize solubility while minimizing epimerization .

Temperature Control : Use Soxhlet extraction at 40–50°C; avoid steam distillation >100°C to prevent racemization .

Post-Extraction Stabilization : Add antioxidants (e.g., BHT, 0.01% w/v) during solvent evaporation to inhibit oxidative degradation .

Advanced: What computational methods effectively model this compound’s conformational dynamics?

Methodological Answer:

Molecular Dynamics (MD) :

  • Simulate in explicit solvent (e.g., chloroform) using AMBER force fields with torsional parameters calibrated via DFT .
  • Analyze free-energy landscapes (FELs) to identify dominant conformers .

Validation : Compare simulated NMR chemical shifts with experimental data using RMSD thresholds (<0.5 ppm for ¹H) .

Basic: What controls are essential when assessing this compound’s antioxidant properties in vitro?

Methodological Answer:

Positive/Negative Controls : Include ascorbic acid (positive) and solvent-only blanks (negative) in DPPH/ABTS assays .

Interference Controls : Pre-treat samples with catalase to rule out H₂O₂-mediated false positives .

Dose-Response Validation : Use at least 5 concentrations (e.g., 1–100 µM) with triplicate measurements .

Advanced: How can isotope-labeling studies elucidate this compound’s metabolic pathways in plants?

Methodological Answer:

Tracer Design : Administer ¹³C-glucose to in vitro plant cultures and track incorporation into β-Bourbonene via LC-HRMS .

Pathway Mapping : Use kinetic flux profiling to quantify contributions of MVA vs. MEP pathways .

Enzyme Inhibition : Apply fosmidomycin (MEP inhibitor) and lovastatin (MVA inhibitor) to confirm precursor origins .

Basic: What stability-indicating HPLC method parameters are critical for this compound quantification?

Methodological Answer:

Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) .

Mobile Phase : Acetonitrile:water (82:18 v/v), 1.0 mL/min flow rate .

Validation :

  • Linearity (R² > 0.998) across 1–100 µg/mL.
  • Forced degradation studies (acid/alkali, oxidation) to confirm specificity .

Advanced: How can multi-omics integration address discrepancies in this compound biosynthesis studies?

Methodological Answer:

Data Integration :

  • Combine RNA-seq (transcriptome), LC-MS (metabolome), and proteomics via weighted correlation network analysis (WGCNA) .

Contradiction Resolution :

  • Use pathway enrichment tools (e.g., KEGG Mapper) to identify undetected post-translational regulators .
  • Validate with heterologous expression (e.g., E. coli with plant synthases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.